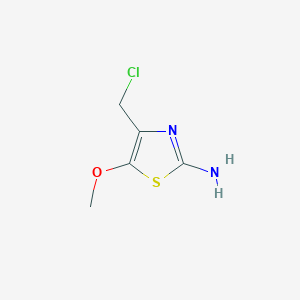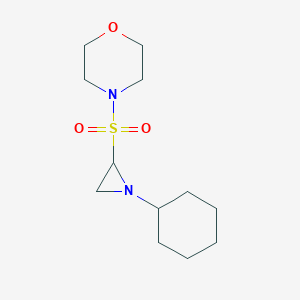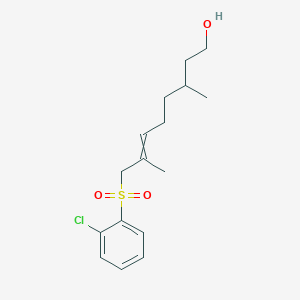
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol is a complex organic compound characterized by its unique structure, which includes a chlorobenzene sulfonyl group attached to a dimethyloctenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or other substituted products.
Applications De Recherche Scientifique
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorobenzene-1-sulfonyl isocyanate
- 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
8-(2-Chlorobenzene-1-sulfonyl)-3,7-dimethyloct-6-en-1-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
90165-53-0 |
|---|---|
Formule moléculaire |
C16H23ClO3S |
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
8-(2-chlorophenyl)sulfonyl-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C16H23ClO3S/c1-13(10-11-18)6-5-7-14(2)12-21(19,20)16-9-4-3-8-15(16)17/h3-4,7-9,13,18H,5-6,10-12H2,1-2H3 |
Clé InChI |
CXQDPXNWMPWHNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
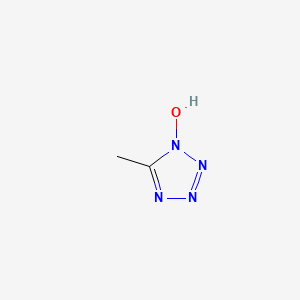
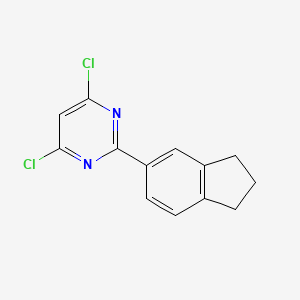
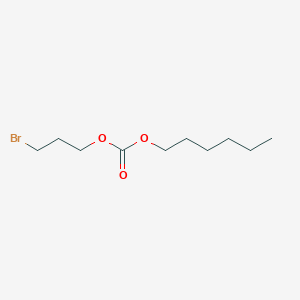
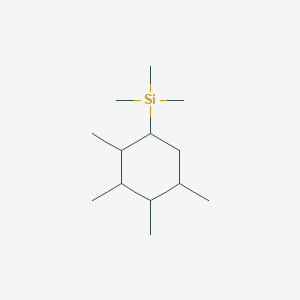
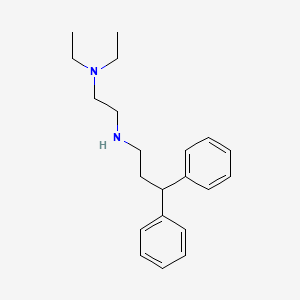
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)

